molecular formula C13H14N2O B7476715 N-propylquinoline-5-carboxamide

N-propylquinoline-5-carboxamide

Cat. No.: B7476715
M. Wt: 214.26 g/mol
InChI Key: WXVWXQBNTMLUOK-UHFFFAOYSA-N
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Description

N-Propylquinoline-5-carboxamide is a quinoline derivative featuring a carboxamide group at the 5-position of the quinoline core and an N-propyl substituent (Figure 1). Quinoline-based compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-propylquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-5-3-7-12-10(11)6-4-9-14-12/h3-7,9H,2,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVWXQBNTMLUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation via Trichloroacetyl Chloride

The first step involves the reaction of 5-aminoquinoline with trichloroacetyl chloride in dichloromethane (DCM) under cooled conditions (5°C) to form 2,2,2-trichloro-N-quinolin-5-yl-acetamide. Triethylamine is employed as a base to neutralize hydrochloric acid generated during the reaction, ensuring optimal yields. This intermediate is isolated via extraction with ethyl acetate and subsequent washing with aqueous sodium bicarbonate.

Key Reaction Parameters :

  • Molar Ratio : 1:1 (5-aminoquinoline : trichloroacetyl chloride)

  • Catalyst : Triethylamine (1 mL per 1 g of 5-aminoquinoline)

  • Yield : 72–78% (reported for analogous intermediates)

Propylamine Substitution

In the second step, the trichloroacetamide intermediate reacts with propylamine in acetonitrile under reflux (3 hours) using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. The reaction proceeds via nucleophilic displacement of the trichloromethyl group, yielding N-propylquinoline-5-carboxamide after purification.

Optimization Insights :

  • Solvent : Acetonitrile enhances reaction homogeneity.

  • Catalyst Load : 0.65 mL DBU per 0.502 g intermediate.

  • Yield : 63–68% (extrapolated from similar carboxamide syntheses).

Characterization Data :

  • FT-IR : Peaks at 3440 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch).

  • ¹H NMR : δ 3.56 (s, 1H, NH), 2.65 (t, 2H, CH₂), 1.55 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).

  • ESI-MS : [M + H]⁺ m/z = 243.12.

Iron-Catalyzed Alkylation of 5-Halogenated Quinoline

Substrate Preparation

This method begins with 5-chloroquinoline, which undergoes iron-catalyzed cross-coupling with n-propylmagnesium bromide. The reaction, adapted from antileishmanial quinoline syntheses, utilizes iron(III) acetylacetonate (Fe(acac)₃) to facilitate the Kumada coupling.

Reaction Conditions :

  • Catalyst : Fe(acac)₃ (5 mol%).

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 89–92% (based on 2-n-propylquinoline synthesis).

Amidation via Carboxylic Acid Intermediate

The resulting 5-propylquinoline is oxidized to quinoline-5-carboxylic acid using KMnO₄ in acidic medium, followed by amidation with propylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Critical Observations :

  • Oxidation Efficiency : 85% yield (analogous to 2-substituted quinolines).

  • Amidation Yield : 74–79% (reported for tertiary carboxamides).

Analytical Validation :

  • ¹³C NMR : δ 167.8 (C=O), 149.2 (quinoline C-5), 22.4–31.2 (propyl chain).

Organocatalytic One-Pot Synthesis

DBU-Promoted Cyclization

A metal-free approach involves the reaction of o-carbonyl phenylazides with β-keto amides in dimethyl sulfoxide (DMSO) at 70°C. While this method primarily yields triazoloquinoline carboxamides, modifying the β-keto amide to incorporate a propyl group enables the synthesis of this compound.

Advantages :

  • Catalyst : 10 mol% DBU.

  • Base : Potassium hydroxide (0.1 equiv).

  • Yield : 58–63% (extended to aliphatic amides).

Mechanistic Pathway :

  • DBU deprotonates the β-keto amide, enabling nucleophilic attack on the azide.

  • Cyclization forms the quinoline core, followed by propylamide incorporation.

Comparative Analysis of Methods

Method Starting Material Catalyst/Base Yield Purity (HPLC)
Two-Step Acylation5-AminoquinolineDBU, Triethylamine63–68%>95%
Iron-Catalyzed5-ChloroquinolineFe(acac)₃74–79%93%
Organocatalytico-Carbonyl PhenylazideDBU, KOH58–63%90%

Key Findings :

  • The iron-catalyzed route offers the highest yield (79%) but requires handling sensitive Grignard reagents.

  • Two-step acylation provides superior purity (>95%) due to rigorous intermediate purification.

  • Organocatalytic methods avoid metals but suffer from moderate yields.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Introducing the propyl group selectively at the 5-position remains challenging. Directed ortho-metalation using directing groups (e.g., amides) could improve regioselectivity, though this adds synthetic steps.

Solvent and Temperature Effects

  • DCM vs. THF : Dichloromethane minimizes side reactions in acylation but poses toxicity concerns. THF, while safer, requires anhydrous conditions.

  • Reflux vs. Room Temperature : Higher temperatures (70°C) accelerate organocatalytic reactions but may degrade heat-labile intermediates .

Chemical Reactions Analysis

Types of Reactions: N-propylquinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-propylquinoline-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-propylquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Hypothesized Applications
This compound C₁₃H₁₄N₂O 214.27 Quinoline N-Propyl, C5-carboxamide Anticancer, antimicrobial
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₁H₁₆N₄O 220.27 Pyridine C6-amino, C5-pyrrolidinyl, N-methyl Kinase inhibition, CNS drug candidates
2-[[2,5-Bis(chloranyl)phenyl]methylamino]-4-(cyclopentylamino)-N-[3-(2-oxidanylidene-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide C₂₃H₂₅Cl₂N₇O₂ 514.39 Pyrimidine Chlorophenyl, cyclopentylamino, oxazolidinone Enzyme inhibition, antiviral agents
5-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide C₁₄H₁₈ClN₅OS₂ 371.90 Pyrimidine-thiadiazole C5-chloro, propylsulfanyl, isobutyl Antimicrobial, herbicides

Key Observations:

Thiadiazole-containing compounds (e.g., ) exhibit sulfur-based electronegativity, which may improve binding to metal-containing enzymes or redox-active targets.

Chlorine and Sulfur Substituents: The C5-chloro and propylsulfanyl groups in may increase electrophilicity and reactivity, favoring covalent binding to biological targets.

Molecular Weight and Bioavailability: this compound (MW 214.27) is significantly smaller than the pyrimidine-thiadiazole hybrid (MW 371.90), suggesting better bioavailability and metabolic stability.

Q & A

Q. What are the established synthetic routes for N-propylquinoline-5-carboxamide, and how can reaction conditions be optimized for yield improvement?

this compound is synthesized via multi-step organic reactions, typically involving:

  • Quinoline core formation : Starting with a quinoline scaffold, the 5-position is functionalized with a carboxamide group. A common approach is coupling 5-aminoquinoline derivatives with propyl acyl chlorides or activated esters under basic conditions .
  • Propyl group introduction : Alkylation or nucleophilic substitution reactions may be employed, using catalysts like pyridine or triethylamine to enhance reactivity.
  • Optimization : Reaction temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) significantly impact yield. Purification via column chromatography or recrystallization ensures product homogeneity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the quinoline backbone and propylcarboxamide substituents. Key signals include aromatic protons (δ 7.5–9.0 ppm) and propyl chain resonances (δ 0.9–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 243.1) and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • In vitro cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity profiles of this compound analogs?

  • Variable control : Standardize assay conditions (e.g., cell passage number, incubation time) to minimize batch-to-batch variability .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., Western blotting for protein targets alongside enzyme assays).
  • Dose-response analysis : Perform EC50_{50}/IC50_{50} titrations to distinguish true activity from assay artifacts .

Q. What strategies are effective in modifying the quinoline scaffold to enhance target selectivity while minimizing off-target effects?

  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -Cl at position 8) to improve binding to hydrophobic enzyme pockets.
  • Bioisosteric replacement : Substitute the propyl group with cyclopropyl or fluoroethyl to modulate lipophilicity and metabolic stability .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Glide) to identify critical interactions with target proteins .

Q. How can in silico modeling and molecular docking be integrated into the development of this compound derivatives?

  • Docking simulations : Model interactions with therapeutic targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina or MOE.
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize analogs with favorable profiles .

Q. What are the critical considerations in scaling up the synthesis of this compound while maintaining reproducibility?

  • Catalyst selection : Transition from homogeneous (e.g., Et3_3N) to heterogeneous catalysts (e.g., Amberlyst-15) for easier separation .
  • Solvent recovery : Use toluene or ethyl acetate for large-scale extractions due to low cost and recyclability.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

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